molecular formula C15H13ClO2 B1282839 3-(4-Chlorophenyl)-3-phenylpropanoic acid CAS No. 21998-30-1

3-(4-Chlorophenyl)-3-phenylpropanoic acid

Cat. No.: B1282839
CAS No.: 21998-30-1
M. Wt: 260.71 g/mol
InChI Key: CQGBVRBAVJLFOM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-phenylpropanoic acid is an organic compound with the molecular formula C15H13ClO2 It is characterized by the presence of a chlorophenyl group and a phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-3-phenylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and benzyl bromide.

    Grignard Reaction: The 4-chlorobenzaldehyde is reacted with phenylmagnesium bromide (a Grignard reagent) to form 4-chlorophenyl-phenylmethanol.

    Oxidation: The intermediate 4-chlorophenyl-phenylmethanol is then oxidized to 3-(4-chlorophenyl)-3-phenylpropanal.

    Hydrolysis: Finally, the aldehyde group in 3-(4-chlorophenyl)-3-phenylpropanal is hydrolyzed to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Grignard reactions followed by oxidation and hydrolysis steps. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can yield alcohols or alkanes.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-(4-chlorophenyl)-3-phenylpropanone.

    Reduction: Formation of 3-(4-chlorophenyl)-3-phenylpropanol.

    Substitution: Formation of derivatives like 3-(4-aminophenyl)-3-phenylpropanoic acid.

Scientific Research Applications

3-(4-Chlorophenyl)-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.

    Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The compound’s effects are mediated through pathways involving the modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

  • 3-(4-Bromophenyl)-3-phenylpropanoic acid
  • 3-(4-Fluorophenyl)-3-phenylpropanoic acid
  • 3-(4-Methylphenyl)-3-phenylpropanoic acid

Comparison:

  • 3-(4-Chlorophenyl)-3-phenylpropanoic acid is unique due to the presence of a chlorine atom, which can influence its reactivity and biological activity.
  • 3-(4-Bromophenyl)-3-phenylpropanoic acid has a bromine atom, which may result in different reactivity and potency.
  • 3-(4-Fluorophenyl)-3-phenylpropanoic acid contains a fluorine atom, potentially altering its pharmacokinetic properties.
  • 3-(4-Methylphenyl)-3-phenylpropanoic acid has a methyl group, which can affect its hydrophobicity and interaction with biological targets.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-13-8-6-12(7-9-13)14(10-15(17)18)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGBVRBAVJLFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901284476
Record name 4-Chloro-β-phenylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21998-30-1
Record name 4-Chloro-β-phenylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21998-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-β-phenylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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